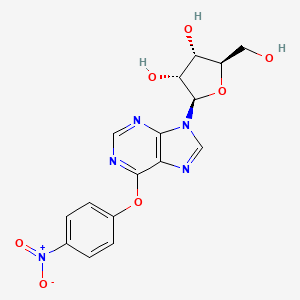![molecular formula C7H7Cl2N5 B12914035 5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 663885-45-8](/img/structure/B12914035.png)
5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chlorine atoms at positions 5 and 7, and an isopropyl group at position 3. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloropyrimidine-4,6-diamine with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole and pyrimidine rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while reactions with thiols can produce thio-substituted derivatives .
Scientific Research Applications
5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different arrangement of the triazole and pyrimidine rings.
Thioglycoside Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
663885-45-8 |
|---|---|
Molecular Formula |
C7H7Cl2N5 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
5,7-dichloro-3-propan-2-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H7Cl2N5/c1-3(2)14-6-4(12-13-14)5(8)10-7(9)11-6/h3H,1-2H3 |
InChI Key |
PZXPXTLRVJDPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=NC(=N2)Cl)Cl)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



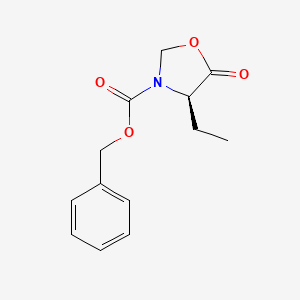


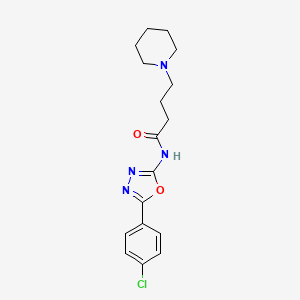

![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)
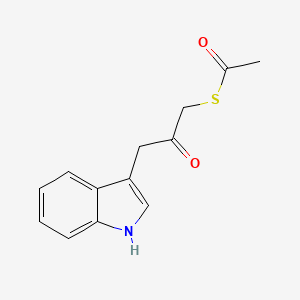
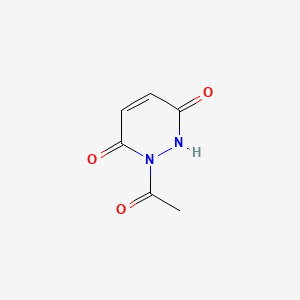
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)


![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
